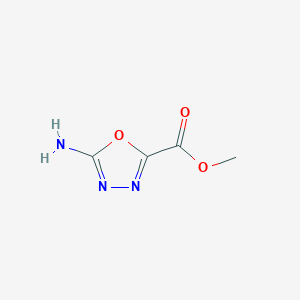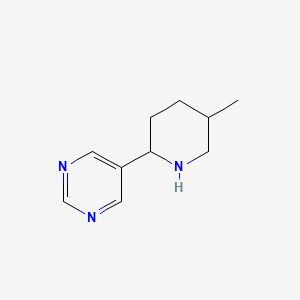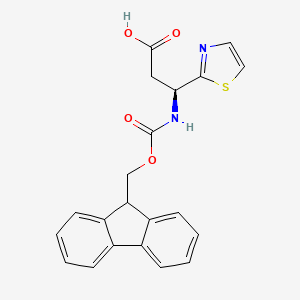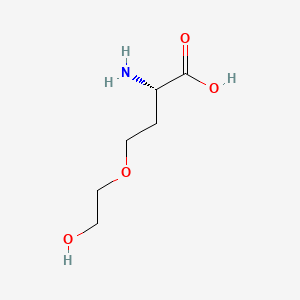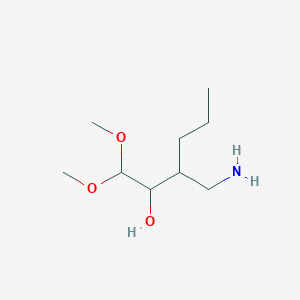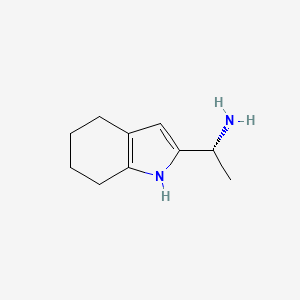
(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the reduction of a precursor compound, such as an indole derivative, followed by amination. Common synthetic routes include:
Reduction of Indole Derivatives: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the indole ring.
Amination: Introducing the amine group through reactions with ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted indole derivatives.
Applications De Recherche Scientifique
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: shares similarities with other indole derivatives, such as:
Uniqueness
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-amine: is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1 |
Clé InChI |
BLPOXIYLSPCYQQ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(N1)CCCC2)N |
SMILES canonique |
CC(C1=CC2=C(N1)CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


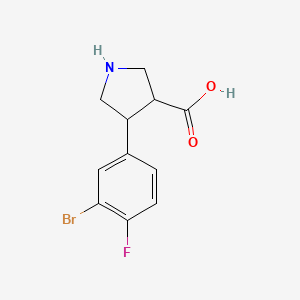


![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
![[cis-3-(Aminomethyl)cyclopentyl]methanol](/img/structure/B13618643.png)
